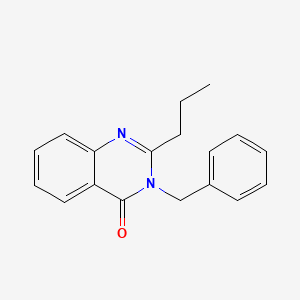

3-benzyl-2-propylquinazolin-4(3H)-one

Descripción general

Descripción

“3-benzyl-2-propylquinazolin-4(3H)-one” is a chemical compound with the molecular formula C18H18N2O . It’s a member of the quinazolinone family, which are heterocyclic compounds containing a quinazoline moiety substituted by a ketone .

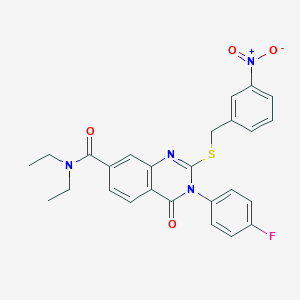

Molecular Structure Analysis

The molecular structure of “3-benzyl-2-propylquinazolin-4(3H)-one” consists of 18 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The quinazolinone moiety is a bicyclic structure with a benzene ring fused to a pyrimidine ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-benzyl-2-propylquinazolin-4(3H)-one” are not specified in the sources I have .

Aplicaciones Científicas De Investigación

Antiviral and Antitumor Applications

Antiviral Activity : 3-benzyl-2-propylquinazolin-4(3H)-one derivatives have been investigated for their antiviral properties. A study demonstrated that certain derivatives prepared through Schiff base formation exhibited significant antiviral activities against a broad spectrum of viruses, including herpes simplex, vaccinia virus, and influenza A and B viruses. Among them, specific compounds showed promising activity against the entire tested virus set (Kumar et al., 2010).

Antitumor Activity : The antitumor potential of 3-benzyl-2-propylquinazolin-4(3H)-one derivatives has been explored, with certain compounds demonstrating significant activity against various human tumor cell lines, including melanoma, ovarian cancer, and breast cancer. Some derivatives were found to be more active than the reference drug, 5-fluorouracil, indicating their potent antitumor properties (El-Badry et al., 2020).

Radioiodination and Biodistribution

- Radioiodination and Imaging : One of the derivatives, 3-benzyl-2-([3-methoxybenzyl]thio)benzo[g]quinazolin-4(3H)-one, was successfully labeled with radioactive iodine. This process involved optimizing various reaction parameters such as concentration, pH, and time. The radiochemical yield was impressive, and the compound showed stability for up to 24 hours. Biodistribution studies indicated significant uptake in organs like the thyroid and tumor tissues, suggesting its potential application in radiopharmaceuticals for targeting tumor cells (Al-Salahi et al., 2018).

Catalysis and Synthetic Applications

- Catalytic Applications : A novel hybrid organosilica was developed for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives. This method provided several advantages, including low catalyst loading, high yields, short reaction times, and eco-friendly conditions. The organosilica served as a hybrid nanocatalyst, demonstrating the potential of 3-benzyl-2-propylquinazolin-4(3H)-one derivatives in catalyzing important pharmaceutical syntheses (Nikooei et al., 2020).

Safety and Hazards

Propiedades

IUPAC Name |

3-benzyl-2-propylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O/c1-2-8-17-19-16-12-7-6-11-15(16)18(21)20(17)13-14-9-4-3-5-10-14/h3-7,9-12H,2,8,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNNNFJRLDBVJEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=CC=CC=C2C(=O)N1CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide](/img/structure/B2564235.png)

![4-(azepan-1-ylsulfonyl)-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2564236.png)

![3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-4H-1,2,4-triazole hydrochloride](/img/structure/B2564239.png)

![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one](/img/structure/B2564241.png)